Ethyl 2-formyl-4,4-dimethylpentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-4,4-dimethylpentanoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-formyl-4,4-dimethylpentanoic acid.
Reduction: 2-hydroxymethyl-4,4-dimethylpentanoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and effects on cell function.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethyl 2-formyl-4,4-dimethylpentanoate can be compared with other similar compounds such as:
- Ethyl 2-formyl-4-methylpentanoate
- Ethyl 2-formyl-4,4-dimethylhexanoate
- Ethyl 2-formyl-3,3-dimethylpentanoate
These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications .
Biological Activity
Ethyl 2-formyl-4,4-dimethylpentanoate (CAS No. 1378994-53-6) is an ester compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Formula: C9H16O2
Molecular Weight: 156.23 g/mol
Synthesis Methods:
this compound can be synthesized through the esterification of 2-formyl-4,4-dimethylpentanoic acid with ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is often conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Biological Activity
This compound exhibits various biological activities that are critical for its application in medicinal chemistry and biochemistry.
The biological activity of this compound can be primarily attributed to its functional groups:
- Formyl Group: This group can participate in nucleophilic addition reactions, which are essential in biochemical pathways.
- Ester Group: The ester can undergo hydrolysis to yield the corresponding acid and alcohol, mediated by enzymes such as esterases. This hydrolysis is a crucial step in metabolic processes.
Research Findings
-
Enzyme Interactions:
Studies indicate that this compound serves as a substrate for various enzymes involved in metabolic pathways. Its interactions with esterases have been extensively documented, showcasing its role in enzymatic hydrolysis reactions. -
Toxicity and Safety:
Preliminary toxicity studies suggest that this compound has a relatively low toxicity profile, making it suitable for further pharmacological evaluations. In vitro assays have shown no significant cytotoxic effects at low concentrations . -
Antioxidant Activity:
Some studies have reported that derivatives of this compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems.
Case Study 1: Enzymatic Hydrolysis
A study investigated the kinetics of hydrolysis of this compound by various esterases. Results indicated that the reaction rate was significantly influenced by the steric hindrance presented by the two methyl groups adjacent to the ester bond. This finding is crucial for understanding how structural modifications can affect enzymatic activity and substrate specificity.
Case Study 2: Antioxidant Potential
In a comparative study assessing the antioxidant activity of several esters, this compound was found to exhibit moderate scavenging activity against free radicals. This suggests potential applications in formulations aimed at reducing oxidative damage in cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other esters such as:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-formyl-3,3-dimethylbutanoate | C9H16O2 | Moderate antioxidant properties |
Ethyl 2-formyl-5,5-dimethylhexanoate | C10H20O2 | Higher cytotoxicity in certain cell lines |
Ethyl 2-formyl-4-methylpentanoate | C9H18O2 | Lower enzyme interaction rates |
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-formyl-4,4-dimethylpentanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KUCXSLZBUVPNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)C=O |
Origin of Product |
United States |
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